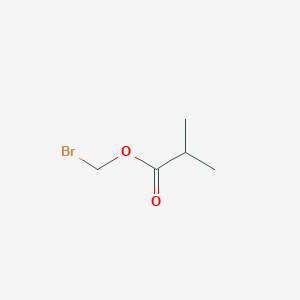

Bromomethyl isobutyrate

Description

BenchChem offers high-quality Bromomethyl isobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromomethyl isobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bromomethyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBUBYNDGCSWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: Bromomethyl Isobutyrate (CAS 74416-82-3)

Content Type: Technical Reference Guide Subject: Physicochemical Properties, Synthetic Utility, and Prodrug Applications Audience: Medicinal Chemists, Process Scientists, and Drug Delivery Specialists

Executive Summary: The "Soft" Alkylator

Bromomethyl isobutyrate (CAS 74416-82-3) is a specialized alkylating agent used primarily in the synthesis of acyloxyalkyl ester prodrugs . Unlike standard alkyl halides, this molecule introduces a biolabile "promoiety"—the isobutyryloxymethyl group.

Its primary utility lies in overcoming the poor oral bioavailability of carboxylic acid-containing drugs (e.g., beta-lactam antibiotics, NSAIDs). By masking the ionizable carboxylate as a neutral ester, it enhances membrane permeability. Once in the systemic circulation, the unique "double ester" structure ensures rapid enzymatic cleavage, releasing the active parent drug, isobutyric acid, and formaldehyde.

Physicochemical Specifications

Data consolidated from commercial certificates of analysis and predicted physicochemical modeling.

| Property | Value | Context/Notes |

| CAS Number | 74416-82-3 | Unique Identifier |

| Molecular Formula | C₅H₉BrO₂ | |

| Molecular Weight | 181.03 g/mol | |

| Appearance | Colorless to light yellow liquid | Darkens upon decomposition (Br₂ release) |

| Boiling Point | 72–74 °C @ 44 Torr | Vacuum distillation recommended due to thermal instability |

| Density | 1.413 ± 0.06 g/cm³ | High density characteristic of brominated esters |

| Solubility | DCM, THF, DMF, Acetone | Hydrolyzes rapidly in water/aqueous buffers |

| Stability | Moisture Sensitive | Store at 2–8°C under Argon/Nitrogen |

| Reactivity Profile | Soft Electrophile | Highly reactive toward carboxylate nucleophiles (Sɴ2) |

Mechanism of Action: The "Double Ester" Strategy

The core value of bromomethyl isobutyrate is its ability to create a cascade-cleavage prodrug .

3.1 Synthetic Mechanism (Alkylation)

The bromine atom is located on a methylene bridge (

3.2 Metabolic Activation (Hydrolysis)

The resulting prodrug contains two ester bonds. However, the terminal ester (the isobutyrate part) is sterically accessible and electronically distinct, making it a prime target for ubiquitous plasma esterases.

Pathway Logic:

-

Esterase Attack: Plasma esterases cleave the terminal isobutyryl group.

-

Collapse: The resulting intermediate is a hydroxymethyl ester (hemiacetal-like structure). These are chemically unstable.

-

Release: The intermediate spontaneously collapses, releasing formaldehyde and the free active drug.

Visualization: Metabolic Cascade

Figure 1: The enzymatic activation pathway of an isobutyryloxymethyl prodrug.

Caption: Figure 1. Sequential hydrolysis and chemical collapse releasing the active pharmaceutical ingredient (API).

Experimental Protocol: Prodrug Synthesis

Standardized procedure for coupling Bromomethyl Isobutyrate with a Carboxylic Acid API.

4.1 Reagents & Setup

-

Substrate: Carboxylic Acid Drug (1.0 equiv)

-

Reagent: Bromomethyl isobutyrate (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Anhydrous DMF or Acetone (Polar aprotic solvents accelerate Sɴ2)

-

Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein condition to generate highly reactive iodomethyl species in situ.

4.2 Step-by-Step Methodology

-

Salt Formation: Dissolve the drug (R-COOH) in anhydrous DMF under an inert atmosphere (

). Add the carbonate base. Stir at room temperature for 30 minutes to ensure deprotonation (-

Expert Note: If the drug is sensitive to basic conditions, use a weaker organic base like DIPEA, though reaction times will increase.

-

-

Alkylation: Cool the solution to 0°C. Add Bromomethyl isobutyrate dropwise via syringe. The reaction is exothermic.

-

Causality: Cooling prevents double-alkylation or polymerization of the reagent.

-

-

Reaction Monitoring: Allow to warm to room temperature. Monitor via TLC or LC-MS. Typical reaction time is 4–12 hours.

-

Target: Disappearance of the acid starting material.

-

-

Workup: Dilute with Ethyl Acetate. Wash extensively with water and brine to remove DMF and excess base.

-

Critical Step: Avoid acidic washes if the prodrug is acid-labile.

-

-

Purification: Flash column chromatography (Silica gel).

-

Note: Bromomethyl isobutyrate residues are lachrymatory; ensure good ventilation during column packing/fraction collection.

-

Visualization: Synthetic Workflow

Figure 2: Decision logic for synthesis optimization.

Caption: Figure 2. Synthetic decision tree for optimizing alkylation yields.

Safety, Stability, and Handling

5.1 Stability Concerns

Bromomethyl isobutyrate is an

-

Moisture: Rapidly degrades to isobutyric acid, formaldehyde, and HBr upon contact with water.

-

Thermal: Avoid temperatures >40°C during storage. Distillation must be done under high vacuum.

5.2 Toxicology & Safety

-

Lachrymator: The compound releases vapors that are severely irritating to eyes and mucous membranes. Always handle in a fume hood.

-

Alkylating Agent: Potential mutagen. Double-glove (Nitrile) and wear chemical safety goggles.

-

Formaldehyde Release: Researchers must account for the release of formaldehyde (a known carcinogen) during the metabolic degradation of the final prodrug in biological assays.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123853, Bromomethyl isobutyrate. Retrieved from [Link]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Context: General mechanism of acyloxyalkyl prodrugs).

- Ferraz, H. et al. (2016).Theoretical studies on the stability of acyloxyalkyl ester prodrugs. Journal of Molecular Modeling.

The Evolution and Chemistry of Acyloxymethyl Prodrugs: A Technical Guide

Executive Summary

The development of acyloxymethyl (AM) prodrugs represents a pivotal chapter in medicinal chemistry, specifically addressing the "permeability-solubility paradox" of polar pharmacophores. By masking hydrophilic functional groups—primarily carboxylates, phosphates, and phenols—with a labile ester-linked carbonate or carboxylate moiety, scientists have successfully converted intravenous-only candidates into orally bioavailable blockbusters. This guide traces the technical evolution of AM prodrugs from the early beta-lactam era to the nucleotide revolution, analyzing the chemical mechanisms, synthetic protocols, and safety considerations that define this strategy.

Part 1: The Chemical Rationale

The "Double Ester" Concept

Many potent pharmacophores (e.g., Ampicillin, Tenofovir) possess ionizable groups (pKa < 5) that are negatively charged at physiological pH (7.4). While this charge aids solubility, it severely impedes passive diffusion across the lipophilic enterocyte membrane.

Simple alkyl esters (e.g., methyl or ethyl esters) often fail as prodrugs because they are either too stable in vivo or, conversely, hydrolyzed too rapidly in the gut lumen before absorption. The acyloxymethyl strategy introduces a "double ester" (or acyloxyalkyl) spacer.

The Structural Logic:

-

Terminal Ester: The distal ester (

) is sterically accessible and designed to be cleaved by ubiquitous non-specific esterases (carboxylesterases). -

Methylene Spacer: The central methylene group (

) acts as a "self-immolative" linker. Once the terminal ester is cleaved, the resulting intermediate is unstable and collapses spontaneously.

Key Physicochemical Advantages

| Parameter | Parent Drug (e.g., Ampicillin) | Prodrug (e.g., Pivampicillin) | Impact |

| LogP | 1.35 (Zwitterionic) | ~2.5 - 3.0 | Enhanced passive diffusion. |

| pKa | ~2.5 (COOH) | Masked (Neutral) | Prevents ionization in the duodenum. |

| Solubility | High (Aqueous) | Low (Aqueous), High (Lipid) | Requires formulation optimization. |

Part 2: The Mechanistic Evolution

Era 1: The Beta-Lactam Breakthrough (1970s)

The first major validation of AM prodrugs occurred with penicillins. Ampicillin is poorly absorbed (~40%) due to its zwitterionic nature.

-

The Innovation: Pivampicillin (pivaloyloxymethyl ampicillin).

-

The Chemistry: The pivalic acid (trimethylacetic acid) moiety was chosen for its steric bulk, which conferred stability against chemical hydrolysis in the stomach while remaining susceptible to enzymatic cleavage in plasma.

-

The Outcome: Bioavailability increased to >90%.

-

The Safety Lesson: (See Part 4: Safety & Toxicity regarding Carnitine depletion).

Era 2: The Nucleotide Revolution (1990s-2000s)

The most significant application of AM chemistry emerged with antiviral nucleotide analogs.

-

The Challenge: Nucleoside phosphonates (e.g., PMPA/Tenofovir) are stable but carry a dianionic phosphate group at pH 7.4, rendering oral absorption near zero.

-

The Solution: Tenofovir Disoproxil Fumarate (TDF) .[1]

-

Structural Refinement: TDF uses a bis(isopropyloxycarbonyloxymethyl) ester. This masks two negative charges on the phosphonate.[2]

-

Mechanism: The "isopropyloxycarbonyl" group is a carbonate variant of the AM strategy. It cleaves to release CO2 and isopropanol, avoiding the pivalic acid toxicity issue.

Part 3: Mechanism of Action (Hydrolysis Cascade)

The bioactivation of AM prodrugs is a predictable, two-step cascade. It relies on the instability of the

Figure 1: The general hydrolysis cascade of acyloxymethyl prodrugs. The rate-limiting step is enzymatic cleavage; the subsequent collapse is rapid and chemical.

Part 4: Safety & Toxicity: The Pivalic Acid Lesson

While the AM strategy is effective, the "leaving group" (

Pivalic Acid & Carnitine Depletion

Early AM prodrugs like Pivampicillin and Cefditoren pivoxil released pivalic acid .

-

Mechanism: Pivalic acid is not metabolized via

-oxidation due to its quaternary carbon. Instead, it is conjugated with L-carnitine to form pivaloylcarnitine, which is excreted in urine. -

Consequence: Long-term use depletes systemic carnitine reserves (up to 90% reduction), inhibiting mitochondrial fatty acid transport.

-

Clinical Implication: This led to restrictions on long-term use of pivaloyl-containing prodrugs and mandated the "medoxomil" or "proxil" (carbonate) switch in later generations (e.g., Olmesartan medoxomil, Tenofovir disoproxil).

Formaldehyde Release

Every AM prodrug releases one equivalent of formaldehyde per ester group upon hydrolysis.

-

Mitigation: In standard therapeutic doses, the released formaldehyde is rapidly sequestered by glutathione and oxidized to formate by formaldehyde dehydrogenase. It rarely reaches toxic thresholds unless the dose is exceptionally high.

Part 5: Synthetic Protocol (Technical Guide)

Synthesizing AM esters requires careful control of basicity to prevent hydrolysis of the sensitive chloromethyl ester reagent.

Recommended Protocol: Finkelstein-Modified Esterification

Objective: Synthesis of a Prodrug (R-COO-POM) from a Parent Acid (R-COOH).

Reagents:

-

Parent Drug (Carboxylic Acid)

-

Chloromethyl pivalate (POM-Cl) or Chloromethyl isopropyl carbonate (POC-Cl)

-

Base: Cesium Carbonate (

) or Triethylamine ( -

Catalyst: Sodium Iodide (

) - Critical for reactivity -

Solvent: DMF (Anhydrous)[3]

Step-by-Step Methodology:

-

Activation: Dissolve the Parent Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add

(1.2 eq). Stir at room temperature for 30 minutes to generate the carboxylate anion. -

Finkelstein Exchange (In-situ): In a separate vial, mix the chloromethyl ester (1.2 eq) with NaI (1.5 eq) in minimal DMF. Stir for 15 minutes.

-

Why? This converts the unreactive alkyl chloride into a highly reactive alkyl iodide (

).

-

-

Coupling: Add the activated iodide solution dropwise to the carboxylate suspension.

-

Reaction: Stir at 40°C for 4-12 hours. Monitor via TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

-

Purification: Silica gel chromatography. Note: AM esters are sensitive to silica acidity; add 1% Et3N to the eluent.

Figure 2: Optimized synthetic workflow utilizing in-situ Finkelstein exchange to enhance yield.

References

-

Rautio, J., et al. (2018).[4] The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery.[4] Link

-

Jansen, A. B., & Russell, T. J. (1965). Some novel penicillin derivatives. Journal of the Chemical Society. Link

-

Kearney, B. P., et al. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical Pharmacokinetics. Link

-

Holtzman, J. L., et al. (1989).[5] Methodological issues in the study of the toxicity of pivalic acid-containing prodrugs. Journal of Clinical Pharmacology.

-

Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man.[6][7] Pharmacological Reviews. Link

-

De Clercq, E. (2001). Antiviral drugs: current state of the art. Journal of Clinical Virology. Link

Sources

- 1. Development of tenofovir disoproxil fumarate resistance after complete viral suppression in a patient with treatment-naïve chronic hepatitis B: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impaired ketogenesis in carnitine depletion caused by short-term administration of pivalic acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromomethyl isobutyrate molecular weight and density

This technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of Bromomethyl Isobutyrate , a critical alkylating reagent used primarily in the synthesis of acyloxyalkyl prodrugs.

Physicochemical Profiling and Synthetic Utility in Prodrug Design

Executive Summary

Bromomethyl isobutyrate (CAS 74416-82-3) is a specialized organobromine reagent employed to introduce the isobutyryloxymethyl (IBOM) moiety onto carboxylic acid or phosphate-bearing pharmacophores. This modification temporarily masks polar/charged groups, significantly enhancing lipophilicity and membrane permeability (bioavailability). Upon systemic entry, the moiety undergoes predictable enzymatic hydrolysis, releasing the active parent drug, isobutyric acid, and formaldehyde.

Part 1: Physicochemical Characterization

Precise characterization of bromomethyl isobutyrate is essential for calculating stoichiometry in organic synthesis and understanding its handling requirements.

Key Physical Constants

| Property | Value | Notes |

| Chemical Name | Bromomethyl 2-methylpropanoate | IUPAC nomenclature |

| CAS Registry Number | 74416-82-3 | Unique identifier |

| Molecular Formula | C₅H₉BrO₂ | |

| Molecular Weight | 181.03 g/mol | Calculated based on standard atomic weights |

| Density | 1.41 ± 0.06 g/cm³ | Predicted value; experimental values vary by purity/temp |

| Boiling Point | 72–74 °C | At reduced pressure (44 Torr) |

| Appearance | Colorless to light yellow liquid | Darkens upon decomposition (HBr release) |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes rapidly in aqueous media |

Critical Note on Density: While predictive models place the density at ~1.41 g/cm³, practical handling should assume a range of 1.39–1.42 g/cm³ . Due to the compound's susceptibility to hydrolysis and polymerization, density measurements should always be performed on freshly distilled material.

Part 2: Synthetic Pathways & Mechanism

The synthesis of bromomethyl isobutyrate requires anhydrous conditions to prevent the premature formation of isobutyric acid.

Primary Synthetic Route

The most robust industrial synthesis involves the Lewis-acid catalyzed insertion of formaldehyde (from paraformaldehyde) into isobutyryl chloride.

Reagents:

-

Substrate: Isobutyryl chloride (highly reactive acyl chloride).

-

Carbon Source: Paraformaldehyde (depolymerizes in situ).

-

Catalyst: Zinc Bromide (ZnBr₂) or anhydrous HBr.

Reaction Scheme: The reaction proceeds via the formation of a chloromethyl ester intermediate (in some variants) or direct acyl-halide exchange coupled with aldehyde insertion.

Figure 1: Synthetic pathway for Bromomethyl Isobutyrate via acyl chloride activation.[1]

Part 3: Application in Drug Delivery (Prodrugs)

The primary utility of bromomethyl isobutyrate is the synthesis of soft alkyl ester prodrugs . This technology addresses the "permeability-solubility interplay" challenge in drug development.

The "Isobutyryloxymethyl" (IBOM) Strategy

Many potent drugs (e.g., beta-lactam antibiotics, phosphonate antivirals) contain acidic groups (-COOH, -PO₃H₂) that are ionized at physiological pH, preventing passive diffusion across the lipid bilayer.

Mechanism of Action:

-

Masking: Bromomethyl isobutyrate reacts with the drug's carboxylate (using a base like K₂CO₃ or Cs₂CO₃) to form a neutral ester.

-

Absorption: The lipophilic prodrug crosses the intestinal epithelium.

-

Activation: Non-specific plasma esterases hydrolyze the terminal ester (the isobutyrate part).

-

Collapse: The resulting hydroxymethyl intermediate is unstable and spontaneously decomposes.

Activation Cascade

This self-immolative pathway ensures the parent drug is released in its active form without requiring specific enzymatic recognition of the drug molecule itself.

Figure 2: Biological activation mechanism of Isobutyryloxymethyl (IBOM) prodrugs.

Part 4: Handling, Stability & Analytics

Stability Profile

Bromomethyl isobutyrate is moisture-sensitive and thermally labile .

-

Hydrolysis: Reacts with atmospheric moisture to release HBr (corrosive gas) and isobutyric acid.

-

Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C .

-

Stabilizers: Commercial preparations may contain traces of copper or silver wire to scavenge free halides, though high-purity distillation is preferred for GMP synthesis.

Analytical Validation

To verify the identity and purity of the reagent before use:

-

¹H NMR (CDCl₃): Look for the characteristic methylene doublet/singlet (depending on resolution) around 5.6–5.8 ppm (-O-CH ₂-Br) and the isopropyl methine septet.

-

TLC: Visualize using KMnO₄ stain (oxidizes the ester/alcohol fragments).

-

GC-MS: Confirm MW (181) and fragmentation pattern (loss of Br, loss of isobutyryl).

References

-

ChemicalBook. (2025).[2] Bromomethyl isobutyrate Product Properties and CAS 74416-82-3 Data. Retrieved from [1]

-

PubChem. (2025).[3][4] Compound Summary: Methyl 4-bromobutyrate (Isomer Comparison). National Library of Medicine. Retrieved from [1]

-

European Patent Office. (2018). Synthesis of Prodrug Intermediates using Bromomethyl Esters. Patent EP0049118B1. Retrieved from

-

Smolecule. (2025).[2][4] Bromomethyl isobutyrate: Structure and Safety Data. Retrieved from [1]

Sources

- 1. Methyl isobutyrate (CAS 547-63-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl isobutyrate | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability of Bromomethyl Esters in Aqueous vs. Anhydrous Media

Executive Summary

Bromomethyl esters (

This guide provides a technical deep-dive into the physicochemical behavior of bromomethyl esters. It contrasts their relative stability in anhydrous organic solvents against their rapid, pH-dependent degradation in aqueous media, providing actionable protocols for synthesis, storage, and kinetic profiling.

Part 1: The Chemical Nature of the Moiety

The bromomethyl ester moiety is characterized by an ester group linked to a methylene bridge bearing a bromine atom. Its reactivity is governed by two electrophilic centers:

-

The Carbonyl Carbon: Susceptible to nucleophilic acyl substitution (hydrolysis).

-

The Methylene Carbon: Highly electrophilic due to the inductive electron-withdrawal of both the acyloxy group and the bromine atom. This makes it a prime target for

reactions, which is the basis of its utility in prodrug synthesis.

The Stability Paradox

-

Anhydrous State: In the absence of nucleophiles, the molecule is kinetically stable but thermodynamically poised for decomposition upon exposure to Lewis acids or heat.

-

Aqueous State: The moiety undergoes rapid degradation. The presence of the good leaving group (bromide) accelerates hydrolysis compared to standard alkyl esters, and the resulting hydroxymethyl intermediate is unstable, collapsing to release formaldehyde.

Part 2: Anhydrous Stability & Handling

In anhydrous environments (e.g., Dichloromethane, THF, Acetone), bromomethyl esters are generally stable, provided specific precautions are met.

Solvent Compatibility

-

Recommended: Non-nucleophilic, aprotic solvents (DCM,

, Toluene). -

Avoid: Alcohols (methanol, ethanol) which lead to transesterification or solvolysis; Amines (rapid alkylation); DMSO (can act as an oxidant or nucleophile at high temps).

Storage Protocols

-

Temperature: Store at

to -

Atmosphere: Strictly under Argon or Nitrogen. Moisture acts as a catalyst for autocatalytic degradation (HBr generation).

-

Stabilizers: For bulk storage, trace amounts of acid scavengers (e.g., solid

) can prevent acid-catalyzed runaway decomposition, though purification is required before use.

Synthesis of Bromomethyl Acetate (Anhydrous Protocol)

Standard method via cleavage of paraformaldehyde.

Reagents: Acetyl bromide, Paraformaldehyde, Zinc Chloride (catalyst).[1] Mechanism: Lewis-acid catalyzed cleavage of paraformaldehyde by acetyl bromide.

-

Setup: Flame-dried glassware,

atmosphere. -

Reaction: Suspend paraformaldehyde (1.2 eq) in dry DCM. Add catalytic

. Dropwise add acetyl bromide (1.0 eq) at -

Workup: The mixture clears as reaction proceeds. Distillation under reduced pressure is required for isolation.

-

Caution: The product is a potent lachrymator and alkylating agent.

Part 3: Aqueous Instability & Hydrolysis Mechanisms

Upon contact with water or biological media, bromomethyl esters degrade via a cascade reaction. The rate is strictly pH-dependent.

The Degradation Pathway

The hydrolysis does not stop at the ester cleavage. The intermediate hydroxymethyl ester is a hemiacetal of formaldehyde, which spontaneously collapses.

-

Step 1 (Rate Limiting): Nucleophilic attack by water/hydroxide on the ester carbonyl.

-

Step 2 (Fast): Formation of the hydroxymethyl intermediate (

). -

Step 3 (Instantaneous): Retro-aldol-like collapse to release Formaldehyde (

) and the parent acid.

Visualization of the Pathway[2]

Figure 1: The degradation cascade of bromomethyl esters in aqueous media. Note the spontaneous generation of formaldehyde.

Kinetic Data Summary

The following table summarizes the half-life (

| Medium | pH | Dominant Mechanism | Approx.[3][4] |

| 0.1 N HCl | 1.0 | Acid-catalyzed hydrolysis ( | Hours to Days |

| Acetate Buffer | 4.0 - 5.0 | Water attack (neutral) | Days |

| Phosphate Buffer | 7.4 | Base-catalyzed hydrolysis ( | Hours (Variable by R-group) |

| Human Plasma | 7.4 | Enzymatic (Esterases) | Minutes (< 5 min) |

Note: In plasma, stability is drastically reduced due to butyrylcholinesterase and other plasma esterases targeting the ester bond.

Part 4: Experimental Protocols

Protocol A: Kinetic Stability Assay (HPLC Method)

Objective: Determine the chemical half-life of a bromomethyl ester candidate in aqueous buffer.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Phosphate Buffer (50 mM, pH 7.4)

-

Internal Standard (e.g., Benzoic acid, if not interfering)

Workflow:

-

Stock Preparation: Dissolve the bromomethyl ester in Acetonitrile to a concentration of 10 mM. (Keep on ice).

-

Initiation: Add

of Stock to -

Sampling:

-

Immediately inject into HPLC (

). -

Inject at intervals (e.g., 5, 15, 30, 60 min).

-

-

Quantification: Monitor the disappearance of the parent peak.

-

Calculation: Plot

vs. Time. The slope

Protocol B: Workflow Visualization

Figure 2: Operational workflow for synthesizing and testing bromomethyl ester stability.

Part 5: Implications for Drug Development

Prodrug Design (The "Soft" Drug Concept)

Bromomethyl esters are rarely the final drug. They are intermediates used to create Acyloxymethyl (ACOM) prodrugs.[4]

-

Strategy: React Bromomethyl ester with a drug containing a secondary amine or carboxylic acid.

-

Benefit: Improves lipophilicity and oral bioavailability.

-

Risk: The release of formaldehyde upon hydrolysis. While usually below toxic thresholds for acute dosage, this must be accounted for in chronic toxicity studies.

Analytical Challenges

Because the hydrolysis product (hydroxymethyl intermediate) is transient, analytical methods must look for the parent drug and formaldehyde (often derivatized with 2,4-DNPH for detection) to confirm mass balance.

Formulation

Formulations containing these moieties must be strictly anhydrous (e.g., lyophilized powders, oil-filled capsules). Aqueous suspensions are non-viable.

References

- Bundgaard, H. (1989). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier.

-

Nielsen, N. M., & Bundgaard, H. (1988). "Glycolamide Esters as Biolabile Prodrugs of Carboxylic Acid Agents: Synthesis, Stability, Hydrolysis, and Pharmacokinetics." Journal of Pharmaceutical Sciences. Link

-

ChemicalBook. (n.d.). Bromomethyl Acetate Synthesis and Properties. Retrieved October 26, 2023. Link

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. Link

-

GuideChem. (n.d.). Bromomethyl Acetate MSDS and Handling. Link

Sources

- 1. BROMOMETHYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Phosphonate Prodrugs Using Bromomethyl Isobutyrate

Executive Summary

This Application Note details the synthesis of isobutyryloxymethyl phosphonate prodrugs using bromomethyl isobutyrate . While phosphonic acids are potent pharmacophores (bioisosteres of phosphates), their high polarity and negative charge at physiological pH severely limit cellular permeability.[1] Masking the phosphonate group as an acyloxyalkyl ester creates a neutral, lipophilic prodrug capable of passive diffusion.

Once intracellular, these prodrugs undergo a specific, cascade-based activation triggered by ubiquitous esterases. This guide focuses on the isobutyryloxymethyl promoiety, which offers a distinct hydrolysis profile compared to the traditional Pivaloyloxymethyl (POM) group, often providing a more rapid release profile due to reduced steric bulk (

Mechanistic Insight & Rationale

The "Double-Prodrug" Strategy

The synthesis targets a Bis(isobutyryloxymethyl) ester. The mechanism of action relies on the instability of

-

Cell Entry: The neutral ester crosses the lipid bilayer.

-

Enzymatic Trigger: Carboxylesterases hydrolyze the terminal isobutyrate ester.

-

Spontaneous Collapse: The resulting hydroxymethyl intermediate is chemically unstable. It spontaneously eliminates formaldehyde to release the free phosphonate.[1]

Activation Pathway Diagram

Figure 1: Mechanism of intracellular activation. The isobutyryl group is cleaved first, triggering the release of the active drug.

Critical Materials & Reagents

Success in this synthesis is highly dependent on reagent quality. Bromomethyl esters are potent alkylating agents but are susceptible to hydrolysis.

| Reagent | CAS Registry | Grade/Purity | Role | Storage |

| Bromomethyl isobutyrate | 24424-70-2 | >95% (GC) | Alkylating Agent | 2-8°C, Dry, Dark |

| Phosphonic Acid Substrate | Variable | >98% (HPLC) | API Precursor | Desiccated |

| Silver Carbonate ( | 534-16-7 | 99%+ | Base/Scavenger | Protect from light |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | Anhydrous | Solvent | Molecular Sieves |

| Diisopropylethylamine (DIEA) | 7087-68-5 | 99% | Organic Base | Inert atmosphere |

Safety Warning: Bromomethyl isobutyrate is a lachrymator and potential carcinogen. All operations must be performed in a functioning fume hood.

Experimental Protocols

Method A: The Silver Carbonate Route (Recommended)

Best for: High-value substrates, small-scale (mg to g), and acid-sensitive compounds.

Rationale:

Step-by-Step Protocol:

-

Preparation:

-

Dry the phosphonic acid substrate under high vacuum (

mbar) for 4 hours to remove trace water. -

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

-

Solubilization:

-

Suspend the phosphonic acid (1.0 equiv) in anhydrous NMP (Concentration: 0.1 M).

-

Note: DMF can be used, but NMP often solubilizes polar phosphonates better.

-

-

Activation:

-

Add Silver Carbonate (

) (2.2 - 3.0 equiv). -

Stir at room temperature for 30 minutes. The mixture will be a suspension.

-

-

Alkylation:

-

Add Bromomethyl isobutyrate (4.0 - 5.0 equiv).

-

Tip: Excess reagent is required to prevent mono-alkylation.

-

Heat the reaction mixture to 50–60°C and stir for 4–6 hours.

-

Monitoring: Check by LC-MS. Look for the disappearance of the mono-ester (M+101 mass shift) and formation of the bis-ester (M+202 mass shift).

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (5x reaction volume).

-

Filter through a Celite pad to remove silver salts (AgBr/Ag2CO3). Wash the pad thoroughly with Ethyl Acetate.

-

Wash the filtrate with:

-

Water (2x)

-

5%

(1x) -

Brine (1x)

-

-

Dry over

, filter, and concentrate under reduced pressure.

-

Method B: The Organic Base Route (Scalable)

Best for: Large-scale synthesis (>10g), robust substrates. Rationale: Avoids expensive silver salts. Uses Hunig's base (DIEA) to deprotonate the phosphonic acid.

Step-by-Step Protocol:

-

Dissolution:

-

Dissolve phosphonic acid (1.0 equiv) in anhydrous NMP or DMF (0.2 M).

-

-

Base Addition:

-

Add DIEA (4.0 equiv). Stir for 15 minutes at room temperature.

-

-

Alkylation:

-

Add Bromomethyl isobutyrate (5.0 equiv).

-

Heat to 65–75°C for 6–12 hours.

-

Note: Higher temperatures are often required compared to the silver method because the organic amine is a weaker promoter of halide displacement than silver.

-

-

Workup:

-

Dilute with Ethyl Acetate or Diethyl Ether.

-

Wash extensively with water (3x) to remove NMP/DMF and excess DIEA.

-

Proceed to purification.

-

Purification and Characterization

Acyloxyalkyl esters are silica-labile . Prolonged exposure to acidic silica gel during column chromatography can lead to hydrolysis.

Purification Strategy:

-

Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1% Triethylamine in Hexanes) or C18 Reverse Phase.

-

Eluent: Hexanes/Ethyl Acetate (avoid methanol/ethanol if possible to prevent transesterification).

-

Storage: Isolate as a gum or lyophilized solid. Store at -20°C.

Key Analytical Signatures (NMR):

-

H NMR: The

-

Look for a multiplet or doublet of doublets (due to diastereotopicity if the drug is chiral) in the 5.6 – 5.8 ppm range.

-

The isobutyryl methine (

) usually appears around 2.5 – 2.6 ppm .

-

-

P NMR:

-

Significant upfield shift compared to the free acid. Typically appears between 10 – 30 ppm (diester), whereas the free acid is often lower.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Mono-ester dominant | Incomplete alkylation | Increase Bromomethyl isobutyrate to 6-8 equiv. Increase temp to 70°C. |

| Product degradation on column | Acidic hydrolysis on silica | Add 1% Triethylamine to the eluent. Use rapid flash chromatography. |

| Black precipitate in Method A | Silver Oxide formation | Ensure anhydrous conditions. Protect reaction from light. |

| Starting material insoluble | High polarity of phosphonate | Switch solvent to NMP. Use Method A (Silver helps solubilize via complexation). |

References

-

Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218.

-

Heimbach, T., et al. (2003). Absorption of prodrugs: theoretical predictions and experimental verification. Pharmaceutical Research.

-

Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Topics in Current Chemistry.

-

Pertusati, F., et al. (2012). Medicinal Chemistry of Nucleoside Phosphonate Prodrugs for Antiviral Therapy. Antiviral Chemistry & Chemotherapy.

Sources

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of β-Lactams with Bromomethyl Isobutyrate

Introduction: The Strategic N-Functionalization of a Privileged Scaffold

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2] These molecules exert their antibacterial effects by inhibiting bacterial cell wall synthesis.[3] Beyond their antibiotic legacy, β-lactams serve as versatile synthons for a wide array of biologically active compounds.[4][5] The modification of the β-lactam scaffold is a critical strategy for overcoming antibiotic resistance and developing new therapeutic agents.[6][7]

One of the most powerful modifications is N-alkylation, the attachment of an alkyl group to the nitrogen atom of the azetidinone ring. This guide focuses on a specific, high-impact N-alkylation procedure: the reaction of a β-lactam with bromomethyl isobutyrate. This particular alkylating agent is of significant interest in drug development for its ability to create ester-containing prodrugs. The resulting N-alkoxymethyl isobutyrate moiety can be designed to be cleaved in vivo by esterase enzymes, releasing the active β-lactam drug. This prodrug strategy can enhance pharmacokinetic properties such as solubility, stability, and bioavailability, making it a vital tool for drug development professionals.[8]

This document provides a detailed, experience-driven protocol for this synthesis, explaining the underlying chemical principles, offering a step-by-step methodology, and providing insights for troubleshooting and optimization.

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

The N-alkylation of a β-lactam with bromomethyl isobutyrate is fundamentally a nucleophilic substitution reaction, specifically an SN2 mechanism.[9] The core challenge is that the nitrogen atom in a β-lactam is part of an amide, rendering it non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. To overcome this, a strong base is required to deprotonate the nitrogen, creating a highly reactive nucleophilic anion.

The Role of the Base: Generating the Nucleophile

Sodium hydride (NaH) is the base of choice for this transformation. As a strong, non-nucleophilic base, it efficiently and irreversibly deprotonates the N-H bond of the β-lactam.[10][11] The reaction produces the sodium salt of the β-lactam and hydrogen gas, which evolves from the reaction mixture, driving the equilibrium towards the product.[12][13] The use of an aprotic solvent, such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), is crucial to prevent the quenching of the highly reactive sodium hydride.

The SN2 Reaction: Bond Formation

Once the β-lactam anion is formed, it acts as a potent nucleophile. It attacks the electrophilic methylene carbon (the carbon bonded to the bromine) of bromomethyl isobutyrate. In a concerted step characteristic of SN2 reactions, the nitrogen-carbon bond is formed as the bromide ion, a good leaving group, departs.

The overall transformation is depicted below:

Caption: Figure 1: S-N-2 Reaction Mechanism

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed for robustness. Each step includes checkpoints and expected observations, allowing the researcher to validate the progress of the reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Generic β-Lactam Substrate | Synthesis Grade | Standard suppliers | Must be dry. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, etc. | Extremely reactive with water. Handle with care. |

| Bromomethyl Isobutyrate | ≥97% | Sigma-Aldrich, etc. | Lachrymator. Handle in a fume hood. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard suppliers | Must be anhydrous (<50 ppm H₂O). |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard suppliers | For extraction and chromatography. |

| Hexanes | ACS Grade | Standard suppliers | For chromatography. |

| Saturated NH₄Cl (aq.) | N/A | Lab prepared | For quenching. |

| Brine (Saturated NaCl aq.) | N/A | Lab prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard suppliers | For drying. |

| Silica Gel | 230-400 mesh | Standard suppliers | For column chromatography. |

Safety First: Hazard Analysis

-

Sodium Hydride (NaH): Pyrophoric and water-reactive. Reacts violently with water and protic solvents to produce flammable hydrogen gas. Always handle under an inert atmosphere (Nitrogen or Argon). Use appropriate PPE, including safety glasses, lab coat, and gloves. Have a Class D fire extinguisher available.

-

Bromomethyl Isobutyrate: A potent lachrymator and alkylating agent. It is corrosive and should be handled exclusively in a chemical fume hood with appropriate PPE.

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar.

-

Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

-

Fit the flask with a rubber septum on one neck and a gas inlet/outlet on the other. Maintain a positive pressure of inert gas throughout the reaction.

2. Reagent Preparation and Addition

-

To the flask, add the β-lactam substrate (1.0 eq).

-

Add anhydrous THF via syringe to dissolve the substrate (concentration typically 0.1-0.2 M).

-

Cool the flask to 0 °C using an ice-water bath.

-

While stirring, carefully add the sodium hydride (60% dispersion in oil, 1.1 - 1.2 eq) portion-wise over 5-10 minutes.

-

Self-Validation Check: You should observe bubbling (evolution of H₂ gas) as the NaH reacts. The cessation of bubbling indicates the completion of deprotonation.

-

3. Deprotonation and Alkylation

-

Allow the reaction mixture to stir at 0 °C for 30 minutes after the NaH addition is complete.

-

Slowly add bromomethyl isobutyrate (1.1 eq) dropwise via syringe over 5 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation Check: A new, less polar spot corresponding to the product should appear, while the starting material spot diminishes. A typical mobile phase for TLC is 30% EtOAc in Hexanes.

-

4. Reaction Work-up and Product Isolation

-

Once the reaction is complete (typically 2-4 hours, confirmed by TLC), cool the flask back to 0 °C.

-

Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until bubbling stops.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) and water.

-

Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

5. Purification

-

Purify the crude residue by flash column chromatography on silica gel.[14]

-

A typical elution gradient is 5% to 30% Ethyl Acetate in Hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure N-alkylated β-lactam.

Workflow Visualization

Sources

- 1. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. youtube.com [youtube.com]

- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 10. Sodium hydride - Wikipedia [en.wikipedia.org]

- 11. Understanding the Role of NaH in Chemical Reactions - Oreate AI Blog [oreateai.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Optimization of solvent systems for bromomethyl isobutyrate alkylation

Abstract

Alkylation using Bromomethyl Isobutyrate (BMIB) is a critical synthetic step in the generation of prodrugs (e.g., Olmesartan medoxomil, Cephalosporins) and protecting groups. While standard dipolar aprotic solvents (DMF, DMAc) offer superior reaction kinetics, they pose significant downstream challenges regarding solvent removal, impurity formation (hydrolysis), and regulatory compliance. This guide outlines a tiered optimization strategy, moving from baseline kinetic systems to advanced Finkelstein-modified and Phase Transfer Catalyzed (PTC) protocols.

Introduction: The Solvation Paradox

The alkylation of a carboxylate salt with BMIB presents a classic process chemistry paradox:

-

Kinetic Requirement: The nucleophile (carboxylate anion) requires a polar environment to dissociate from its counter-ion (Na⁺, K⁺).

-

Thermodynamic Constraint: BMIB contains a labile ester linkage susceptible to hydrolysis. Highly polar solvents often contain residual water or promote basic hydrolysis, leading to the formation of the parent acid impurity (e.g., Olmesartan acid).

Successful optimization requires balancing dielectric constant (for rate) against hydrolytic stability (for purity).

Mechanistic Pathways & Critical Quality Attributes (CQAs)

The reaction proceeds via an

-

Productive Pathway: Nucleophilic attack of the carboxylate on the methylene carbon of BMIB.

-

Degradative Pathway: Hydrolysis of the isobutyrate ester (driven by basicity and water) or the prodrug ester.

Figure 1: Reaction Network & Mechanistic Divergence

Caption: Mechanistic flow showing the direct S_N2 route, the Finkelstein acceleration loop (via Iodide), and the hydrolytic degradation pathways.

Solvent System Selection Matrix

The following table summarizes the trade-offs between standard and optimized solvent systems.

| Parameter | System A: Dipolar Aprotic | System B: Finkelstein Modified | System C: Biphasic PTC |

| Solvents | DMF, DMAc, NMP | Acetone, MEK, Acetonitrile | Toluene/Water, DCM/Water |

| Additives | None | Sodium Iodide (NaI) | TBAB, TEBA (Phase Transfer Catalyst) |

| Reaction Rate | Fastest ( | Fast ( | Moderate (Mass transfer limited) |

| Solubility | Excellent (Homogeneous) | Moderate (Precipitation of salts) | Poor (Heterogeneous) |

| Workup | Difficult (High BP, water washes) | Easy (Distillation/Filtration) | Easiest (Layer separation) |

| Impurity Profile | High risk of hydrolysis; Dimethylamine formation | Low hydrolysis; Inorganic salts | Lowest (Protects ester from aq. base) |

| Green Score | Low (CMR concerns) | High (Class 3 solvents) | High (if Toluene replaced) |

Experimental Protocols

Protocol A: The Kinetic Standard (DMF)

Best for: Small-scale discovery where yield is prioritized over purity/workup.

-

Dissolution: Charge Carboxylate Salt (1.0 eq) into anhydrous DMF (5-10 volumes). Ensure moisture content is <0.05% w/w (Karl Fischer).

-

Addition: Cool to 0–5°C. Add BMIB (1.2 eq) dropwise to prevent exotherms.

-

Reaction: Warm to 20–25°C. Stir for 2–4 hours.

-

Note: Monitor by HPLC. If reaction stalls, do not heat >40°C as ester hydrolysis accelerates exponentially.

-

-

Quench: Pour mixture into ice-cold 5% NaHCO₃ solution.

-

Extraction: Extract immediately with Ethyl Acetate. Wash organic layer 3x with water to remove DMF.

-

Critical: Residual DMF leads to product decomposition during drying.

-

Protocol B: The Process Optimization (Acetone/NaI)

Best for: Scale-up, Green Chemistry compliance, and thermolabile products.

Concept: This utilizes the Finkelstein Reaction .[3][5] NaI is soluble in acetone, but NaBr is not.[3] As BMIB reacts with Iodide, it forms the highly reactive Iodomethyl Isobutyrate. The displaced Bromide precipitates as NaBr, driving the equilibrium forward.[5]

-

Catalyst Preparation: Charge Acetone (10 volumes) and Sodium Iodide (0.1 – 0.2 eq). Stir until dissolved.

-

Substrate Loading: Add the Carboxylate Salt (1.0 eq) and Potassium Carbonate (0.5 eq, as acid scavenger).

-

Alkylation: Add BMIB (1.1 eq). Heat to reflux (approx. 56°C) or 40°C for sensitive substrates.

-

Monitoring: Reaction time is typically 6–12 hours.

-

Visual Check: White precipitate (NaBr/KBr) will form.

-

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate to obtain the crude product.

Protocol C: The Industrial Stability Route (Toluene/PTC)

Best for: Manufacturing of hydrolytically unstable prodrugs (e.g., Olmesartan Medoxomil).

-

Biphasic Setup: Charge Toluene (8 volumes) and Water (2 volumes).

-

Reagents: Add Carboxylate Substrate (1.0 eq), Potassium Carbonate (1.5 eq), and Tetrabutylammonium Bromide (TBAB) (0.05 eq).

-

Addition: Add BMIB (1.2 eq) in one portion.

-

Reaction: Heat to 50–60°C with vigorous agitation (essential for PTC).

-

Mechanism: The TBAB transports the carboxylate anion from the aqueous phase into the organic (Toluene) phase where it reacts with BMIB. The hydrophobic nature of Toluene protects the resulting ester from hydrolysis.

-

Workup: Separate layers. Wash Toluene layer with water. Crystallize product directly from Toluene or by adding an anti-solvent (e.g., Heptane).

Troubleshooting & Critical Controls

Figure 2: Optimization Workflow

Caption: Decision tree for selecting the optimal solvent system based on substrate solubility and product stability.

Common Issues:

-

High "Acid" Impurity:

-

Cause: Water in solvent or high pH during workup.

-

Fix: Switch to Protocol C (Toluene/PTC) or ensure Acetone is dried over molecular sieves.

-

-

Slow Reaction in Acetone:

-

Cause: Poor leaving group ability of Bromide at low temps.

-

Fix: Increase NaI loading to 0.5 eq (Finkelstein acceleration).

-

-

Dimer Formation:

-

Cause: High localized concentration of reagents.

-

Fix: Dilute reaction to 15-20 volumes or use slow addition of BMIB.

-

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

and Finkelstein mechanisms). -

Sankyo Company Ltd. (2004). Process for the preparation of Olmesartan Medoxomil. U.S. Patent 8,048,904. (Detailed industrial protocols using Toluene/PTC systems).

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Green chemistry analysis of DMF replacements).

-

Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Original description of the Halogen exchange utilized in Protocol B).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. Finkelstein Reaction [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. A PROCESS FOR THE PREPARATION OR PURIFICATION OF OLMESARTAN MEDOXOMIL OR OLMESARTAN MEDOXOMIL HYDROHALIDE SALT - Patent 2176253 [data.epo.org]

- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. thermalprocessing.com [thermalprocessing.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Yield improvement strategies for isobutyryloxymethylation reactions

Application Note: High-Yield Strategies for Isobutyryloxymethylation

Executive Summary

Isobutyryloxymethylation is a critical derivatization strategy used to mask polar functionalities—most notably phosphonates and carboxylates—thereby enhancing lipophilicity and oral bioavailability. This modification is the core technology behind blockbuster antivirals like Tenofovir Disoproxil Fumarate (TDF) .

However, standard alkylation protocols often suffer from low yields (<40%) due to competitive hydrolysis, steric hindrance, and the instability of the alkylating reagent.[1] This guide provides an optimized, field-proven workflow to elevate yields to >80% by transitioning from standard chloromethyl reagents to in situ or isolated iodomethyl species, coupled with silver-mediated heterogeneous catalysis.[1]

Critical Mechanistic Insight

The reaction is a nucleophilic substitution (

The Yield Bottleneck: Commercially available Chloromethyl isobutyrate (CMIB) is a poor electrophile. The C-Cl bond is relatively strong, requiring high temperatures that degrade the sensitive ester linkage.

-

Solution: Convert CMIB to Iodomethyl isobutyrate (IMIB) via a Finkelstein reaction.[1] The C-I bond is weaker and the iodide is a superior leaving group, allowing the reaction to proceed at lower temperatures with higher specificity.

The Promoter Effect: Organic bases (TEA, DIPEA) often fail to drive the reaction to completion, resulting in mono-alkylated intermediates.[1]

-

Solution: Silver Carbonate (

) acts as a dual base and halide scavenger.[1] The silver ion (

Figure 1: Reaction pathway highlighting the activation of the electrophile and the thermodynamic drive provided by silver scavenging.[1]

Protocol A: Synthesis of High-Purity Iodomethyl Isobutyrate (IMIB)

Do not use commercial CMIB directly for difficult substrates.[1] Freshly prepared IMIB is the single most effective yield improver.

Reagents:

-

Chloromethyl isobutyrate (CMIB)[1]

-

Sodium Iodide (NaI) - Dry, powder[1]

-

Acetonitrile (ACN) or Acetone (Anhydrous)[1]

-

Calcium Chloride (

) (Optional, scavenger)[1]

Procedure:

-

Charge: In a foil-wrapped flask (protect from light), suspend NaI (1.5 eq) in anhydrous Acetone (5 vol).

-

Add: Add CMIB (1.0 eq) dropwise at room temperature.

-

Reflux: Heat to mild reflux (approx. 60°C) for 4–6 hours.

-

Monitor: Check by GC or NMR. Conversion should be >95%.

-

Workup: Cool to 0°C. Filter off the precipitated NaCl salts.

-

Concentrate: Evaporate solvent under reduced pressure (keep bath <35°C; iodides are thermally unstable).

-

Stabilize: Re-dissolve the yellow oil in the reaction solvent (e.g., NMP) immediately or store over copper wire at -20°C.

Yield Target: >90% conversion to IMIB.

Protocol B: Silver-Mediated Alkylation (The "Gold Standard")

Recommended for phosphonates (e.g., Tenofovir analogs) and sterically hindered carboxylates.[1]

Reagents:

-

Substrate (e.g., Phosphonic acid derivative)[1][2][3][4][5][6]

-

Reagent: IMIB (prepared in Protocol A) - 4.0 to 5.0 eq (excess is vital for bis-alkylation).[1]

-

Base: Silver Carbonate (

) - 2.0 to 2.5 eq.[1] -

Solvent: N-Methyl-2-pyrrolidone (NMP).[1] Note: NMP is superior to DMF as it avoids the formation of dimethylamine impurities.

Step-by-Step:

-

Preparation: Dry the substrate thoroughly (azeotropic distillation with toluene if necessary). Water kills this reaction.[1]

-

Solubilization: Dissolve substrate in NMP (10 vol) under Nitrogen atmosphere.

-

Activation: Add

(2.2 eq).[1] The mixture will be a heterogeneous suspension. Stir for 15 mins. -

Alkylation: Add IMIB (4.5 eq) dropwise.

-

Reaction: Heat to 50–55°C .

-

Workup (The "Celite" Step):

Expected Yield: 75–85% (isolated).

Comparative Analysis of Conditions

| Parameter | Standard Method | Optimized Method | Reason for Optimization |

| Electrophile | Chloromethyl Ester (Cl) | Iodomethyl Ester (I) | Iodide is a better leaving group ( |

| Base | Triethylamine / DIEA | Silver Carbonate | Heterogeneous catalysis prevents equilibrium reversal. |

| Solvent | DMF | NMP | DMF decomposes to dimethylamine, causing amide side-products [1].[1] |

| Temperature | 80°C+ | 50–55°C | Lower temp prevents degradation of the prodrug ester linkage. |

| Catalyst | None | TBAB (Optional) | Phase Transfer Catalyst can further boost rates in non-silver systems [2].[1] |

Troubleshooting & Quality Control

Common Impurities

-

Mono-Ester (Yield Killer):

-

Cause: Insufficient reagent or reaction stopped too early.[1]

-

Fix: Add 1.0 eq extra IMIB and extend time. Ensure temp is >50°C.

-

-

N-Alkylation (Regioselectivity):

Visual Workflow

Figure 2: Operational workflow for optimized prodrug synthesis.

References

-

Arimilli, M. N., et al. (1997).[1] Synthesis, in vitro biological evaluation and oral bioavailability of 9-[2-(phosphonomethoxy)propyl]adenine (PMPA) prodrugs.[1] Antiviral Chemistry & Chemotherapy, 8(6), 557–564.[1] Link[1]

-

Ripin, D. H., et al. (2010).[1] Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194–1201.[1] Link[1]

-

Pradere, U., et al. (2014).[1] Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9059–9139.[1] Link[1]

-

Pertusati, F., et al. (2012).[1][7] Medicinal Chemistry of Nucleoside Phosphonate Prodrugs for Antiviral Therapy. Antiviral Chemistry & Chemotherapy, 22(5), 181–203.[1] Link[1]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Process Development and Scale-Up Strategies for Isobutyryloxymethyl (POM) Ester Intermediates

Executive Summary & Strategic Rationale

The isobutyryloxymethyl (POM) moiety is a critical "soft drug" promoiety used to enhance the lipophilicity and oral bioavailability of polar carboxylic acid APIs (Active Pharmaceutical Ingredients). Upon absorption, the POM group is rapidly hydrolyzed by non-specific plasma esterases to release the active parent drug and innocuous byproducts (isobutyric acid and formaldehyde).

While the chemistry appears straightforward—a nucleophilic substitution between a carboxylate and a halomethyl ester—scale-up introduces severe risks regarding thermal instability , hydrolytic degradation , and genotoxic impurity control .

This guide details the process chemistry required to transition this synthesis from gram-scale medicinal chemistry to kilogram-scale pilot production, focusing on the coupling of API carboxylates with chloromethyl isobutyrate (CMIB) .

Critical Process Parameters (CPPs) & Material Attributes

Success in scaling this reaction relies on understanding the causality behind reagent choices.

The Alkylating Agent: Chloromethyl Isobutyrate (CMIB)

CMIB is an alkylating agent and a potential genotoxin. In the reaction, it serves as the electrophile.

-

Stability: CMIB is sensitive to moisture. Hydrolysis generates isobutyric acid and formaldehyde.

-

Reactivity: The chlorine atom is a moderate leaving group. For steric-hindered APIs, the reaction rate is often too slow at standard temperatures, leading to long residence times and degradation.

-

Solution: Finkelstein Catalysis . The addition of Sodium Iodide (NaI) generates the corresponding iodomethyl isobutyrate in situ, which is significantly more reactive (approx. 10-100x faster), allowing for milder reaction temperatures.

Solvent System Selection

| Solvent | Scale-Up Suitability | Rationale |

| DMF/DMAc | Low | High boiling point makes removal difficult; promotes decomposition during workup due to high temperatures required for distillation. |

| Dichloromethane | Low | Environmental restrictions; poor solubility for inorganic bases ( |

| Acetone | High | Excellent for Finkelstein conditions (NaI solubility); low boiling point allows easy removal; generally Class 3 (low toxicity). |

| Acetonitrile | Medium | Good kinetics, but Class 2 solvent status may require rigorous removal limits. |

Reaction Mechanism & Pathway Analysis

The synthesis follows an

Figure 1: Finkelstein-modified synthesis pathway. The conversion of CMIB to the Iodo-analog is the rate-accelerating step, minimizing thermal stress on the API.

Detailed Scale-Up Protocol

Scenario: Synthesis of a generic API-POM ester on a 1.0 kg scale. Safety Note: CMIB is a severe skin irritant and lachrymator. All operations must occur in a closed reactor system.

Phase 1: Reactor Setup & Charging

-

Equipment: Glass-lined reactor (GLR) or Hastelloy. Stainless steel is acceptable if no acidic halides are present, but iodide can cause pitting over time.

-

Inertion: Purge reactor with

to remove moisture. -

Charge:

-

1.0 eq API (Carboxylic Acid).

-

10.0 vol Acetone (Dry, water content < 0.1%).

-

1.2 - 1.5 eq Potassium Carbonate (

), milled/powdered. Note: Granular carbonate reacts too slowly. -

0.1 eq Sodium Iodide (NaI).

-

Phase 2: Reaction Execution

-

Activation: Stir the API/Base/Catalyst slurry at 25°C for 30 minutes to ensure deprotonation and catalyst dissolution.

-

Addition: Add 1.2 eq Chloromethyl Isobutyrate (CMIB) slowly over 30-60 minutes.

-

Control: Maintain internal temperature

. The reaction is exothermic.

-

-

Heating: Warm the slurry to 45-50°C.

-

Why? Acetone refluxes at ~56°C. Keeping it at 50°C provides a safety buffer against boil-over while maintaining sufficient kinetic energy.

-

-

Monitoring: Sample every 2 hours for HPLC.

-

Endpoint: >98% conversion of API-COO-.

-

Warning: Do not extend reaction time unnecessarily. Prolonged heating promotes ester hydrolysis by residual water.

-

Phase 3: Workup & Isolation (The Critical Phase)

Standard aqueous extraction often fails here due to emulsion formation and hydrolysis.

-

Filtration: Cool to 20°C. Filter the reaction mixture to remove inorganic salts (

,-

Benefit: Removes the basic surface area, halting potential base-catalyzed hydrolysis.

-

-

Solvent Swap: Concentrate the filtrate under reduced pressure (

) to a minimum stirrable volume. -

Dilution: Add Isopropyl Acetate (IPAc) or Ethyl Acetate (10 vol).

-

Wash: Wash with:

-

Wash 1: 5% Aqueous Sodium Bicarbonate (removes unreacted API).

-

Wash 2: 1% Aqueous Sodium Thiosulfate (removes iodine color/residues).

-

Wash 3: Brine.

-

-

Crystallization:

-

Swap solvent to Heptane or an IPAc/Heptane mixture.

-

Cool to 0-5°C to induce crystallization.

-

Filter and dry under vacuum at

.

-

Troubleshooting & Stability Logic

Hydrolytic Instability

POM esters are designed to hydrolyze. During workup, if the pH drifts > 8.0 or < 4.0, yield loss occurs rapidly.

-

Observation: HPLC shows increasing "API-COOH" peak during workup.

-

Root Cause: Base carryover into the aqueous wash.

-

Corrective Action: Ensure the initial filtration of solid carbonate is efficient. Use buffered washes (Phosphate buffer pH 6.0) instead of water.

"Oiling Out"

The product often forms an oil rather than a solid.

-

Root Cause: Residual CMIB or solvent impurities preventing lattice formation.

-

Corrective Action: Use a "seed" crystal from a purified lab batch. Ensure residual Acetone is < 0.5% before adding the anti-solvent (Heptane).

Impurity Profile (Genotoxicity)

Residual CMIB is a structural alert for genotoxicity.

-

Limit: Typically < 10-20 ppm in the final API.

-

Control Strategy: The crystallization step is the primary purge point. If levels remain high, a recrystallization from Ethanol/Water is often effective, as Ethanol will solvolyze residual CMIB into Ethyl Isobutyrate (non-toxic) which remains in the mother liquor.

Process Flow Diagram

Figure 2: Unit operation flow for the scale-up of POM-ester intermediates.

References

-

Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

-

BenchChem. (2025).[2][3][4] Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane (Analogous chemistry).

-

Wiles, T. M., et al. (2021). Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs. NIH / PMC.

-

Angene Chemical. (2021).[5] Safety Data Sheet: Chloromethyl isobutyrate.

-

ChemicalBook. (2025).[2][3] Chloromethyl isobutyrate - Safety Data Sheet.

Sources

- 1. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Chloromethyl isobutyrate - Safety Data Sheet [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. angenechemical.com [angenechemical.com]

Troubleshooting & Optimization

Technical Support Center: Bromomethyl Isobutyrate (BMIB) Stability & Storage

Topic: Preventing Hydrolysis and Autocatalytic Degradation

Part 1: The Chemistry of Degradation (The "Why")

Executive Summary: Bromomethyl isobutyrate (BMIB) is not merely "moisture sensitive"; it is autocatalytically unstable . Unlike standard esters, the hydrolysis of BMIB does not just yield a benign alcohol and acid. It generates Hydrobromic Acid (HBr) as a byproduct. This strong acid acts as a potent catalyst for further hydrolysis, creating a runaway degradation loop that can destroy an entire stock bottle within days if initiated by trace moisture.

The Autocatalytic Loop of Destruction

Understanding this mechanism is critical for realizing why "standard" dry storage is insufficient.

-

Initiation: Trace water attacks the ester linkage.

-

Primary Breakdown: The ester cleaves into Isobutyric acid and Bromomethanol .

-

Secondary Collapse: Bromomethanol is transient; it spontaneously collapses into Formaldehyde and HBr .

-

Propagation: The liberated HBr protonates the carbonyl oxygen of remaining BMIB molecules, increasing their electrophilicity and making them hyper-susceptible to even trace moisture or nucleophilic attack.

Figure 1: The Autocatalytic Hydrolysis Loop. Note the red arrow returning to the start: HBr generation accelerates the destruction of the remaining stock.

Part 2: Storage Protocols (The "How")

To prevent the cycle above, you must implement an Anhydrous Chain of Custody .

Protocol A: The "Zero-Moisture" Intake Workflow

Perform this immediately upon receipt of the chemical.

| Step | Action | Technical Rationale |

| 1 | Equilibrate | Allow the shipping container to reach room temperature before opening. Prevents condensation on the cold bottle surface. |

| 2 | Purge | Place the unopened bottle into a glovebox or glovebag under Argon/Nitrogen. |

| 3 | Aliquot | Do not store in the original large bottle. Divide the stock into single-use glass vials (2mL or 4mL) with PTFE-lined septa. This limits moisture exposure to only the aliquot being used. |

| 4 | Seal | Parafilm is insufficient. Use electrical tape or shrink bands over the cap-glass junction to prevent gas exchange in the freezer. |

| 5 | Freeze | Store aliquots at -20°C . Lowering temperature kinetically inhibits the hydrolysis reaction rate ( |

Protocol B: The Desiccant Barrier System

For long-term storage of the aliquots.

-

Secondary Containment: Place the sealed aliquots inside a larger jar (e.g., a wide-mouth glass jar with a screw cap).

-

Desiccant Bed: Fill the bottom of the secondary jar with Activated 4Å Molecular Sieves or Drierite (CaSO4) .

-

Indicator: Include a Cobalt-free humidity indicator card inside the secondary jar.

-

Mechanism: The secondary jar creates a "micro-environment" where the partial pressure of water is near zero, actively pulling moisture away from the primary vial seals.

Part 3: Troubleshooting & FAQs

Q1: My BMIB has turned from colorless to a pale yellow. Is it still usable?

-

Diagnosis: The yellow color indicates the liberation of elemental bromine (

) or polymerized degradation products, usually resulting from the oxidation of HBr. -

Verdict: Discard. The presence of color confirms that the autocatalytic degradation loop (Figure 1) has already processed a significant portion of the material. The HBr present will ruin acid-sensitive reactions (e.g., prodrug synthesis).

Q2: I see a white precipitate at the bottom of the bottle.

-

Diagnosis: This is likely Paraformaldehyde . When the bromomethanol collapses, it releases formaldehyde. In the presence of acid (HBr) and cold temperatures, formaldehyde polymerizes into white solid paraformaldehyde.

-

Verdict: Discard. This confirms extensive hydrolysis has occurred.

Q3: Can I dry the liquid over molecular sieves to "save" it?

-

Risk: High. While molecular sieves remove water, BMIB is an alkylating agent. It can potentially alkylate the basic sites on the sieve structure, leading to exotherms or surface polymerization.

-

Solution: If you must dry it, use Magnesium Sulfate (MgSO4) for a short duration (<30 mins) at

, then filter immediately. Do not leave it sitting over solids for days.

Q4: The bottle smells "acrid" or "pungent" even though it looks clear.

-

Diagnosis: BMIB has a distinct smell, but a sharp, burning sensation in the nose suggests Isobutyric Acid and HBr vapor.

-

Test: Hold a piece of damp pH paper above the open vial (do not dip). If it turns red instantly, the headspace is full of acid vapor.

-

Action: If the pH test is positive, the purity is compromised. Distillation is required (vacuum distillation,

) to repurpose the material, but buying fresh is safer for GMP applications.

Part 4: Emergency & Safety (Lachrymator Protocol)

Warning: BMIB is a potent lachrymator (tear gas agent) and an alkylating agent .

-

Spill Management:

-

Do NOT wipe with water (generates HBr gas).

-

Neutralization: Cover the spill with a mixture of Ammonium Hydroxide and Methanol. The ammonia reacts with the alkyl bromide to form an amine salt, quenching the electrophile, and neutralizes any acid.

-

-

PPE: Double nitrile gloves are mandatory. The compound permeates latex instantly.

References

-

Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-bromobutyrate (Analogous Handling). Retrieved from

-

Sigma-Aldrich. (2024).[1] Handling Air- and Moisture-Sensitive Reagents: Technical Bulletin AL-134. Retrieved from

-

National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from

Sources

Technical Support Center: Removal of Unreacted Bromomethyl Isobutyrate

The following guide serves as a specialized Technical Support Center resource for researchers and process chemists dealing with Bromomethyl Isobutyrate (BMIB) .

Topic: Purification & Workup Strategies for BMIB Reaction Mixtures Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Status: Active | Updated: February 4, 2026

Executive Summary

Bromomethyl isobutyrate (BMIB) is a potent alkylating agent commonly used to synthesize acyloxyalkyl prodrugs (e.g., improving oral bioavailability of carboxylic acid drugs). However, its removal is critical due to its lachrymatory properties , genotoxic potential (as an alkyl halide), and tendency to co-elute with lipophilic products.

This guide prioritizes Chemical Scavenging over simple distillation, as it offers the highest selectivity without compromising the stability of sensitive acetal-ester linkages often found in the target prodrugs.

Module 1: The Gold Standard – Chemical Scavenging

Use this protocol for sensitive prodrugs where thermal stress (distillation) or hydrolytic stress (strong acid/base washes) must be avoided.

The Logic (Causality)

BMIB is lipophilic. By reacting it with a nucleophilic amine, we convert the unreacted alkyl halide into a quaternary ammonium salt . This salt is highly water-soluble and insoluble in organic solvents, allowing for near-quantitative removal via a simple aqueous phase split.

Recommended Scavenger: Morpholine or N-Methylpiperazine .

-

Why? They react rapidly (high nucleophilicity) and form stable, water-soluble salts. They are mild enough to leave the sensitive acetal-ester moiety of your product intact.

Diagram: Scavenging Workflow

The following flowchart illustrates the transformation of the lipophilic impurity into a hydrophilic species.

Figure 1: Logical flow for converting lipophilic BMIB into a water-soluble salt for extraction.

Step-by-Step Protocol

-

Quantification: Determine the residual BMIB content via HPLC or GC.

-

Dosing: Add 1.5 to 2.0 equivalents of Morpholine (relative to the remaining BMIB) to the reaction mixture.

-

Reaction: Stir at room temperature (20–25°C) for 30–60 minutes.

-

Checkpoint: Monitor consumption of BMIB by TLC or HPLC.

-

-

Quench & Wash:

-

Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

-

Wash 1: Water (removes bulk salts).

-

Wash 2: 0.5 M HCl or dilute Citric Acid (pH ~4–5).

-

Critical: This protonates excess Morpholine and ensures the quaternary salt remains in the aqueous layer. Do not use strong base , as it may hydrolyze your prodrug.

-

-

Wash 3: Brine.[1]

-

-

Drying: Dry over Na₂SO₄ and concentrate.

Module 2: Distillation & Physical Properties

Use this protocol only if your product is thermally stable (>100°C) and significantly higher boiling than BMIB.

BMIB is a volatile liquid, but its lachrymatory nature requires strict containment.

Physical Property Data Table

| Property | Value | Notes |

| Boiling Point | 72–74°C @ 44 Torr | Moderate vacuum required [1]. |

| Density | ~1.41 g/cm³ | Heavier than water; bottom layer in aqueous splits [1]. |

| Solubility | Immiscible with water | Soluble in DCM, EtOAc, THF. |

| Hazards | Lachrymator , Skin Irritant | Handle in a fume hood. |

Vacuum Distillation Guide

-

Pressure: Reduce system pressure to <10 mbar (high vacuum) if possible to lower the bath temperature.

-

Trap: Use a liquid nitrogen or dry ice/acetone cold trap to condense BMIB vapors effectively. Neutralize the trap contents with amine solution before disposal to destroy the alkylator.

Module 3: Troubleshooting & FAQs